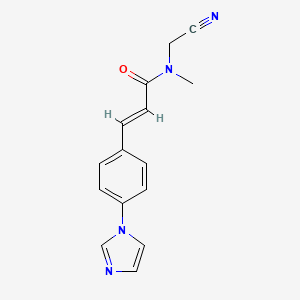
(E)-N-(cyanomethyl)-3-(4-imidazol-1-ylphenyl)-N-methylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(cyanomethyl)-3-(4-imidazol-1-ylphenyl)-N-methylprop-2-enamide is a useful research compound. Its molecular formula is C15H14N4O and its molecular weight is 266.304. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Potential Applications in Corrosion Inhibition
Studies on imidazole derivatives, such as 1-(2-ethylamino)-2-methylimidazoline, have shown their effectiveness as corrosion inhibitors for carbon steel in acid media. This suggests that compounds with similar functional groups, including (E)-N-(cyanomethyl)-3-(4-imidazol-1-ylphenyl)-N-methylprop-2-enamide, may also have applications in protecting metals from corrosion, especially in harsh chemical environments (Cruz, Martinez, Genescà, & García-Ochoa, 2004).
Applications in Polymer Synthesis
Research on polyamides containing imidazole groups, such as those derived from 1-methyl-4,5-imidazoledicarboxylic acid, highlights the potential of imidazole-containing compounds in creating polymers with unique properties like good thermal stability and solubility in various solvents. This indicates that this compound could be utilized in developing new polymeric materials with enhanced performance characteristics (Bouck & Rasmussen, 1993).
Drug Discovery and Medicinal Chemistry
Compounds with imidazole rings, like imidazo[1,2-a]pyrimidine derivatives, have been studied for their potential in medicinal chemistry, including as antagonists for specific receptors or enzymes. While this compound is not directly mentioned, the structural similarity suggests it could be of interest in the design of new pharmaceuticals or as a tool in studying biological systems (Linton et al., 2011).
Catalysis
Research involving N-heterocyclic carbenes, including imidazol-2-ylidenes, demonstrates the importance of these structures in catalyzing various chemical reactions, such as transesterification and acylation. This suggests that compounds like this compound may have applications in developing new catalysts for organic synthesis and industrial chemical processes (Grasa, Gueveli, Singh, & Nolan, 2003).
Properties
IUPAC Name |
(E)-N-(cyanomethyl)-3-(4-imidazol-1-ylphenyl)-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-18(10-8-16)15(20)7-4-13-2-5-14(6-3-13)19-11-9-17-12-19/h2-7,9,11-12H,10H2,1H3/b7-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBIIZFZBMQYGT-QPJJXVBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)C=CC1=CC=C(C=C1)N2C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC#N)C(=O)/C=C/C1=CC=C(C=C1)N2C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-nitrobenzamide](/img/structure/B2391936.png)

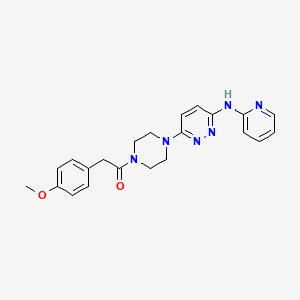
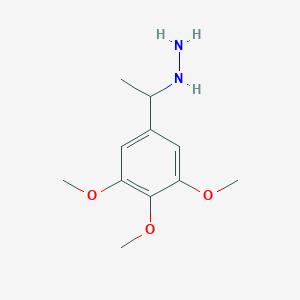
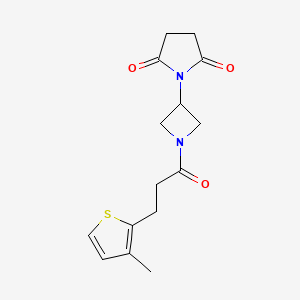
![3-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride](/img/structure/B2391946.png)
![5-chloro-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide](/img/structure/B2391947.png)
![3,4,5-trimethoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2391950.png)

![7-[(2-Chlorophenyl)methyl]-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-3-methylpurine-2,6-dione](/img/no-structure.png)
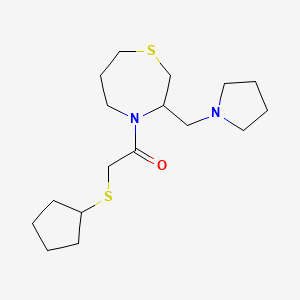
![1-[(2-chlorophenyl)methyl]-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2391956.png)

![4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate](/img/structure/B2391958.png)
